N1,N1,N4,N4-2-Naphthalenyl-1,4-benzenediamine
Description
Properties
IUPAC Name |
1-N,1-N,4-N,4-N-tetranaphthalen-2-ylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H32N2/c1-5-13-37-29-43(21-17-33(37)9-1)47(44-22-18-34-10-2-6-14-38(34)30-44)41-25-27-42(28-26-41)48(45-23-19-35-11-3-7-15-39(35)31-45)46-24-20-36-12-4-8-16-40(36)32-46/h1-32H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYOSPMZXAPTEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N(C3=CC=C(C=C3)N(C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6)C8=CC9=CC=CC=C9C=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H32N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Catalytic Innovations
A patented method employs bromonaphthalene and ethylene diamine as primary reactants, utilizing basic cupric carbonate (CuCO₃·Cu(OH)₂) as a catalyst. The alkylation reaction proceeds via nucleophilic substitution, where the amine groups of ethylene diamine displace bromine atoms from bromonaphthalene. The use of basic cupric carbonate replaces traditional Cu/CuO catalysts, offering three key advantages:
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Cost Reduction : Basic cupric carbonate is 33% cheaper than copper powder or oxide.
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Enhanced Solubility : Improved solubility in acidic media accelerates reaction kinetics, halving the reaction time.
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Yield Optimization : Ethylene diamine utilization increases by 25%, boosting the final yield by 5% compared to older methods.
Industrial-Scale Protocol
The synthesis involves three stages:
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Reflux Phase : Bromonaphthalene and ethylene diamine (1:1–2 molar ratio) are refluxed at 100–115°C for 5–8 hours.
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Catalyst Activation : Addition of 3–5% basic cupric carbonate at 70–80°C initiates a secondary reflux for 5–8 hours.
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Purification : The crude product is extracted using benzene or ethanol, followed by vacuum distillation and recrystallization in hydrochloric acid.
Table 1: Comparative Analysis of Catalysts in Alkylation Reactions
| Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Cost Index |
|---|---|---|---|---|
| Cu/CuO | 10–16 | 120–130 | 72 | 100 |
| Basic CuCO₃ | 5–8 | 100–115 | 77 | 67 |
Condensation of p-Phenylenediamine and β-Naphthol
High-Temperature Condensation
Industrial synthesis often involves condensing p-phenylenediamine with β-naphthol at 260–265°C in an autoclave. This exothermic reaction forms the naphthalenyl branches via dehydration, followed by:
Scalability and Byproduct Management
Large-scale production (e.g., 780 kg batches) requires stringent temperature control to prevent polymerization. Byproducts include oligomeric amines, which are minimized using excess β-naphthol (3:1 molar ratio to p-phenylenediamine).
Table 2: Industrial Condensation Parameters
| Parameter | Value |
|---|---|
| Molar Ratio (β-naphthol:p-PDA) | 3:1 |
| Reaction Temperature | 260–265°C |
| Yield | 68–72% |
| Purity Post-Crystallization | 95% (technical grade) |
Electrochemical Synthesis Pathways
Advantages and Limitations
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Sustainability : Eliminates toxic metal catalysts and reduces waste.
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Yield Challenges : Current protocols achieve 60–65% yields, necessitating optimization for naphthalenyl derivatives.
Purification and Characterization Techniques
Solvent Extraction and Recrystallization
Post-synthesis purification typically involves:
Chemical Reactions Analysis
Types of Reactions
N1,N1,N4,N4-2-Naphthalenyl-1,4-benzenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, such as quinones, amines, and halogenated compounds.
Scientific Research Applications
N1,N1,N4,N4-2-Naphthalenyl-1,4-benzenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N1,N1,N4,N4-2-Naphthalenyl-1,4-benzenediamine exerts its effects involves interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
(a) N1,N4-Di-1-naphthalenyl-1,4-benzenediamine (CAS 10368-27-1)
- Molecular Formula : C₂₆H₂₀N₂
- Molecular Weight : 360.45 g/mol
- Key Differences : This analogue lacks the tetrasubstitution of naphthalenyl groups present in the target compound. Instead, it has two naphthalenyl groups at the 1,4-positions of the benzene ring.
- Properties : Reduced steric hindrance compared to the target compound, leading to higher solubility in organic solvents like toluene and dichloromethane .
(b) N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine (CAS 185690-41-9)
- Molecular Formula : C₆₆H₄₈N₄
- Molecular Weight : 897.11 g/mol
- Key Differences: Features extended conjugation with additional naphthalenyl and phenylamino substituents.
- Properties : Higher molecular weight and enhanced π-conjugation improve charge transport properties, making it suitable for organic light-emitting diodes (OLEDs) .
(a) N4,N4'-Diphenyl-[1,1'-biphenyl]-4,4'-diamine
- Molecular Formula : C₂₄H₂₀N₂
- Molecular Weight : 336.43 g/mol
- Key Differences : Replaces the benzene core with a biphenyl structure, reducing planarity and altering electronic properties.
- Applications : Used as a hole-transport layer in perovskite solar cells due to moderate conductivity .
(b) (E,E)-N1-(2,3,4,5,6-Pentafluorobenzylidene)-N4-(3,4,5-trimethoxybenzylidene)benzene-1,4-diamine
- Molecular Formula : C₂₉H₂₂F₅N₂O₃
- Molecular Weight : 532.49 g/mol
- Key Differences : Incorporates electron-withdrawing (fluorine) and electron-donating (methoxy) groups, creating a push-pull electronic system.
- Applications: Exhibits solvatochromic behavior, useful in sensing and nonlinear optical materials .
Simpler Diamines with Alkyl Substituents
(a) N,N-Diethyl-p-phenylenediamine (CAS 93-05-0)
- Molecular Formula : C₁₀H₁₆N₂
- Molecular Weight : 164.25 g/mol
- Key Differences : Ethyl groups replace naphthalenyl substituents, significantly reducing molecular complexity.
- Properties : Lower boiling point (91–92°C at 31 Torr) and higher volatility compared to aromatic diamines. Primarily used as a chemical reagent in dye synthesis .
(b) N1,N1,N4,N4-Tetramethyl-2-butene-1,4-diamine (CAS 4559-79-9)
Comparative Analysis of Key Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Applications |
|---|---|---|---|---|
| N1,N1,N4,N4-2-Naphthalenyl-1,4-benzenediamine | Not explicitly provided | ~500 (estimated) | ~9.5 (estimated) | Organic electronics, conductive polymers |
| N1,N4-Di-1-naphthalenyl-1,4-benzenediamine | C₂₆H₂₀N₂ | 360.45 | 8.2 | Intermediate in OLED synthesis |
| CAS 185690-41-9 | C₆₆H₄₈N₄ | 897.11 | 9.35 | Hybrid nanomaterials, sensors |
| N,N-Diethyl-p-phenylenediamine | C₁₀H₁₆N₂ | 164.25 | 1.2 | Dye synthesis, analytical chemistry |
Notes:
- LogP Trends : Bulkier aromatic substituents (e.g., naphthalenyl) increase hydrophobicity, critical for thin-film stability in electronic devices .
- Thermal Stability : Aromatic diamines exhibit higher decomposition temperatures (>300°C) compared to aliphatic analogues (<200°C) due to rigid structures .
Biological Activity
N1,N1,N4,N4-2-Naphthalenyl-1,4-benzenediamine is a synthetic organic compound that has attracted significant interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its naphthalene and benzene moieties, which contribute to its unique chemical behavior. The compound's molecular formula is , and its structure allows for various chemical modifications that can impact its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies have demonstrated its potency against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action.
Anticancer Potential
The compound has also been investigated for its anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cellular signaling pathways associated with cell survival and proliferation.
The biological effects of this compound are thought to be mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in key metabolic pathways, disrupting cellular function.
- Receptor Interaction : It has been suggested that the compound could interact with various receptors, altering cellular signaling cascades.
Case Studies
Several studies have explored the biological activity of this compound:
- A study published in PubMed Central highlighted the compound's ability to scavenge free radicals and exhibit cytotoxic effects on cancer cells .
- Another investigation focused on its antibacterial properties, demonstrating effective inhibition against Staphylococcus aureus and Escherichia coli .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds can provide insights:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | Yes | Yes | Broad-spectrum activity |
| N1,N1-Tetramethyl-1,4-benzenediamine | Moderate | Limited | Less effective than naphthalenyl variant |
| N,N'-Di-2-naphthyl-p-phenylenediamine | Yes | Yes | Similar structure but varied potency |
Q & A
Q. What are the standard synthetic routes for N1,N1,N4,N4-2-Naphthalenyl-1,4-benzenediamine, and how do reaction conditions influence yield and purity?
The compound is synthesized via the reaction of 1,4-diaminobenzene with 2-naphthylamine under controlled conditions. Catalysts (e.g., acid/base) and parameters like temperature (80–120°C) and solvent polarity are critical for optimizing yield (typically 60–85%) and purity (>95%) . Purification methods such as recrystallization (using ethanol or DMF) or column chromatography (silica gel, ethyl acetate/hexane eluent) are essential to remove by-products like unreacted amines or oligomers.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR spectroscopy (¹H/¹³C): Resolves aromatic proton environments and confirms substitution patterns (e.g., naphthalenyl groups at N1 and N4).
- Mass spectrometry (MS) : Validates molecular weight (C₄₆H₃₂N₂, MW: 612.8 g/mol) via ESI-TOF or MALDI-TOF.
- X-ray crystallography : SHELX software is widely used to determine crystal packing and intermolecular interactions (e.g., π-π stacking of naphthalenyl groups).
Q. What are the primary chemical reactions this compound undergoes, and what are the key reagents?
- Oxidation : Forms quinone derivatives using KMnO₄ or H₂O₂ in acidic conditions.
- Reduction : Generates amines via NaBH₄ or LiAlH₄, useful for modifying electronic properties.
- Electrophilic substitution : Bromination (Br₂/FeBr₃) or nitration (HNO₃/H₂SO₄) introduces functional groups for further derivatization .
Advanced Research Questions
Q. How can experimental design address challenges in synthesizing derivatives with controlled regioselectivity?
Regioselectivity in substitution reactions is influenced by steric hindrance from naphthalenyl groups. Strategies include:
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack at less hindered positions.
- Catalyst screening : Lewis acids (e.g., ZnCl₂) can direct reactions to specific sites.
- Computational modeling : DFT calculations predict reactive sites based on electron density maps .
Q. What contradictions exist in reported biological activity data, and how can they be resolved?
Discrepancies in antimicrobial efficacy (e.g., variable MIC values against S. aureus) may arise from:
- Sample purity : Impurities (e.g., residual solvents) skew bioassay results.
- Assay conditions : Differences in pH, incubation time, or solvent (DMSO vs. aqueous buffers) affect compound solubility and activity .
- Solution : Standardize protocols (CLSI guidelines) and validate purity via HPLC before testing.
Q. What methodologies are used to study its charge transport properties for organic electronics?
- Cyclic voltammetry (CV) : Measures HOMO/LUMO levels (e.g., -5.2 eV and -2.8 eV) to assess suitability for hole/electron transport.
- Time-resolved microwave conductivity (TRMC) : Quantifies charge carrier mobility in thin films.
- Device fabrication : Test in OLEDs or OFETs with configurations like ITO/PEDOT:PSS/compound/Al .
Q. How does structural modification impact its thermal stability for high-temperature applications?
- Thermogravimetric analysis (TGA) : The pristine compound decomposes at ~300°C. Introducing electron-withdrawing groups (e.g., -NO₂) increases stability to ~350°C.
- DSC : Monitors glass transition (Tg) and crystallization behavior, critical for polymer composites .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
